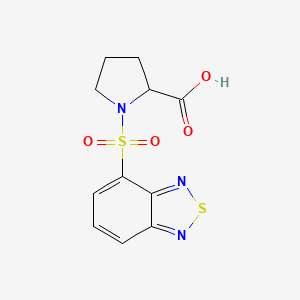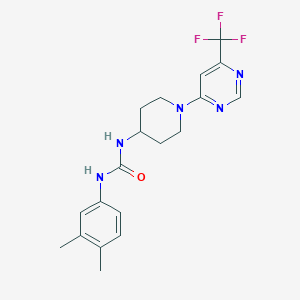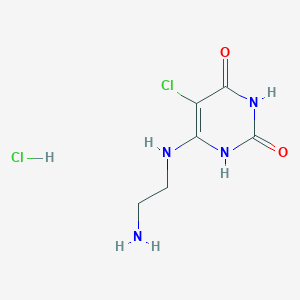
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound featuring a benzothiadiazole moiety fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized through the diazotization of 2-aminothiophenol followed by cyclization.
Sulfonylation: The benzothiadiazole is then sulfonylated using sulfonyl chloride derivatives under basic conditions to introduce the sulfonyl group.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized separately, often starting from proline or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.
Chemical Reactions Analysis
Types of Reactions
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: A simpler analog without the pyrrolidine ring, used in similar applications but with different properties.
Pyrrolidine-2-carboxylic acid: Lacks the benzothiadiazole moiety, used primarily in peptide synthesis.
Uniqueness
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the benzothiadiazole and pyrrolidine rings, which confer distinct electronic and steric properties, enhancing its utility in various applications .
Properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c15-11(16)8-4-2-6-14(8)20(17,18)9-5-1-3-7-10(9)13-19-12-7/h1,3,5,8H,2,4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYFHIOHNFQBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2577973.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B2577974.png)
![N-[(4-aminophenyl)methyl]methanesulfonamide](/img/structure/B2577975.png)
![8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2577976.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2577977.png)
![1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2577982.png)



![N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2577989.png)
![1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2577993.png)

![N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2577995.png)
